4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine , also known by its chemical name 2,4-Difluorobenzylamine , is a compound with the molecular formula C7H7F2N and a molecular weight of 143.13 g/mol . It is a basic, poorly soluble, high molecular weight drug.
Molecular Structure Analysis
The molecular structure of 2,4-difluorobenzylamine consists of a pyrazole ring with a methyl group at position 5 and a 2,4-difluorophenyl group at position 4. The presence of fluorine atoms enhances its pharmacological properties and influences its interactions with biological targets .
Physical and Chemical Properties Analysis
Mechanism of Action
The primary mechanism of action of 2,4-difluorobenzylamine is related to its antifungal activity. It acts by inhibiting lanosterol 14-demethylase , an enzyme responsible for ergosterol synthesis in fungal cell membranes. This disruption of ergosterol production leads to impaired cell membrane integrity, ultimately preventing fungal growth and replication .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-5-9(10(13)15-14-5)7-3-2-6(11)4-8(7)12/h2-4H,1H3,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJSYGJFUAXCGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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